molecular formula C10H10NNaO4S B12056754 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate

4-Amino-1-naphthalenesulfonic acid sodium salt hydrate

Cat. No.: B12056754
M. Wt: 263.25 g/mol
InChI Key: PGVZBSXAFZCRTM-UHFFFAOYSA-M
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Description

. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate typically involves the reaction of 4-amino-1-naphthalenesulfonic acid with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the sulfonation of 1-naphthylamine followed by neutralization with sodium hydroxide. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-1-naphthalenesulfonic acid sodium salt hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphorophore, facilitating the detection of peptides. In chemical reactions, it serves as a reactant to form various complexes and derivatives .

Comparison with Similar Compounds

  • 1-Naphthylamine-4-sulfonic acid sodium salt
  • Naphthionic acid sodium salt
  • Sodium 4-amino-1-naphthalenesulfonate

Comparison: 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate is unique due to its hydrate form, which can influence its solubility and reactivity compared to its anhydrous counterparts. Its specific applications in peptide detection and dye synthesis also set it apart from similar compounds .

Properties

Molecular Formula

C10H10NNaO4S

Molecular Weight

263.25 g/mol

IUPAC Name

sodium;4-aminonaphthalene-1-sulfonate;hydrate

InChI

InChI=1S/C10H9NO3S.Na.H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;/h1-6H,11H2,(H,12,13,14);;1H2/q;+1;/p-1

InChI Key

PGVZBSXAFZCRTM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.O.[Na+]

Origin of Product

United States

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